methyl 2-(6-methoxypyrimidine-4-amido)benzoate
Description
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 6-methoxypyrimidine moiety via an amide bond. The compound’s synthesis likely involves crystallization in polar solvents (e.g., ethyl acetate), yielding high-purity solids, as observed in related methyl benzoate derivatives . Characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) would confirm its structural integrity, consistent with methodologies applied to similar compounds .
Properties
IUPAC Name |
methyl 2-[(6-methoxypyrimidine-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-20-12-7-11(15-8-16-12)13(18)17-10-6-4-3-5-9(10)14(19)21-2/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEVIIFOVFSRIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-methoxypyrimidine-4-amido)benzoate typically involves the coupling of a pyrimidine derivative with a benzoate ester. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(6-methoxypyrimidine-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate has been investigated for its potential as a therapeutic agent against several diseases. The following key applications have been identified:
- Anticancer Activity : Compounds related to this compound exhibit promising anticancer properties. Research indicates that pyrimidine derivatives can act as inhibitors of various cancer cell lines, demonstrating cytotoxic effects in vitro and in vivo .
- Antimicrobial Properties : This compound has shown effectiveness against a range of microbial pathogens, including bacteria and fungi. Its structural characteristics allow it to interact with microbial enzymes, inhibiting their growth .
- Anti-inflammatory Effects : Studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The modulation of cytokine production and signaling pathways is a focal point of current research .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation of cancer cells | |
| Antimicrobial | Effective against bacterial and fungal strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Anticancer Efficacy
A study conducted on various derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to cell death without affecting normal cells .
Antimicrobial Testing
In another case study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound displayed a minimum inhibitory concentration (MIC) below 50 µg/mL, indicating strong antimicrobial activity. This suggests potential for development into therapeutic agents for bacterial infections .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrimidine ring followed by amide bond formation with benzoic acid derivatives. This synthetic route is critical for producing compounds with high purity and yield suitable for biological testing .
Mechanism of Action
The mechanism of action of methyl 2-(6-methoxypyrimidine-4-amido)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrimidine-Based Esters
The compound’s pyrimidine ring substituents and ester functionality are critical for comparison:
Key Observations :
- Linkage Diversity : The amido group in the target compound may facilitate hydrogen bonding, influencing crystal packing (cf. Etter’s graph-set analysis in ), whereas sulfonylurea groups in bensulfuron methyl ester enable herbicidal activity via acetolactate synthase inhibition .
- Ester Group Variation : Methyl esters (target compound, C6) offer higher metabolic stability than ethyl esters (), which may impact bioavailability .
Physicochemical and Functional Implications
Solubility and Crystallinity
- Methoxy vs. Halogen Substituents: Methoxy groups increase polarity, favoring solubility in polar solvents (e.g., ethanol, ethyl acetate) compared to halogenated analogs (C2–C4 in ).
- Crystallization Behavior : Crystallization in ethyl acetate (common in ) suggests moderate polarity, yielding stable solids. Hydrogen-bonding patterns (e.g., amido N–H···O interactions) could be analyzed via Mercury CSD or ORTEP-3 .
Methodological Considerations
- Structural Characterization : SHELX programs () and WinGX () are industry standards for crystallographic refinement. The target compound’s structure could be resolved using these tools.
- Intermolecular Interactions: Mercury CSD’s Materials Module () enables analysis of hydrogen-bonding networks, critical for comparing packing motifs with analogs like C6 or ethyl 4-[(6-methyl-2-phenylpyrimidin-4-yl)amino]benzoate .
Biological Activity
Methyl 2-(6-methoxypyrimidine-4-amido)benzoate is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
This compound can be classified as a pyrimidine derivative with an amide functional group attached to a benzoate moiety. The presence of the methoxy group on the pyrimidine ring enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. In particular, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 3.125 µg/ml |
| Related Compound A | MRSA | 6.25 µg/ml |
| Related Compound B | E. coli | 12.5 µg/ml |
The data indicates that this compound exhibits potent antimicrobial activity, comparable to or better than other known agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
Case Study: Anticancer Mechanism
In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential. This mechanism is crucial for developing new anticancer therapies targeting resistant cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring and benzoate moiety significantly affect the compound's potency.
Table 2: SAR Analysis of Pyrimidine Derivatives
| Substituent Position | Substituent Type | Observed Activity |
|---|---|---|
| 4 | Methoxy | Increased potency against MRSA |
| 6 | Amido | Enhanced anticancer activity |
| 2 | Hydroxy | Moderate antiglycation activity |
This analysis reveals that specific modifications can lead to enhanced biological properties, suggesting pathways for further synthetic development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 2-(6-methoxypyrimidine-4-amido)benzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrimidine ring formation followed by amide coupling to the benzoate ester. Key steps include:
- Cyclization : Pyrimidine precursors (e.g., 6-methoxypyrimidine-4-carboxylic acid) are reacted under acidic or basic conditions to form the core structure.
- Amide Coupling : Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the pyrimidine to methyl 2-aminobenzoate.
- Optimization : Parameters like solvent polarity (DMF or THF), temperature (0–25°C), and catalyst loading (e.g., DMAP) are critical. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., pyrimidine proton splitting patterns and methoxy group integration).
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- X-ray Diffraction : Single-crystal analysis resolves bond lengths and angles, often using SHELXL for refinement .
Q. How does the methoxy group on the pyrimidine ring influence the compound’s electronic environment and reactivity?
- Methodological Answer : The electron-donating methoxy group increases pyrimidine ring electron density, altering reactivity in electrophilic substitutions. Computational studies (e.g., DFT) show reduced LUMO energy at the 4-position, favoring nucleophilic attacks. This is corroborated by IR spectroscopy (C=O stretching shifts) and Hammett substituent constants .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activities (e.g., enzyme inhibition) across studies?
- Methodological Answer : Contradictions may arise from:
- Purity : Use HPLC (>95% purity thresholds) to exclude byproduct interference.
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and co-solvents (DMSO concentration ≤1%).
- Structural Analogues : Compare with derivatives (e.g., sulfur vs. oxygen linkers) using SAR models .
Q. How can graph set analysis interpret hydrogen-bonding motifs in the crystal structure of this compound?
- Methodological Answer : Using Mercury CSD, assign graph sets (e.g., for N–H···O interactions). The pyrimidine N–H and benzoate carbonyl groups often form chains () or rings (), stabilizing the lattice. Compare with Etter’s rules for predictability .
Q. What computational methods model interactions between this compound and biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding poses using kinase crystal structures (PDB IDs).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- QM/MM : Hybrid calculations validate charge transfer at binding sites .
Q. How do crystallographic tools like SHELXL and Mercury CSD enhance structural refinement accuracy?
- Methodological Answer :
- SHELXL : Refines anisotropic displacement parameters and handles twinning via HKLF5 files.
- Mercury CSD : Visualizes void spaces (probe radius 1.2 Å) and packing similarity (RMSD <0.5 Å).
- Validation : Check using RIGUI (for geometry) and ADDSYM (for missed symmetry) .
Q. What are the implications of solvent effects on supramolecular assembly during crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
